N-(3-methylcyclohexyl)aniline
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Overview
Description
N-(3-methylcyclohexyl)aniline is an organic compound with the molecular formula C13H19N. It is a derivative of aniline, where the aniline nitrogen is bonded to a 3-methylcyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-methylcyclohexyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with 3-methylcyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-methylcyclohexanone followed by amination with aniline. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-(3-methylcyclohexyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-methylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylaniline: Similar in structure but lacks the methyl group on the cyclohexyl ring.
N-phenylcyclohexylamine: Contains a phenyl group instead of an aniline group.
N-methylcyclohexylamine: Similar but with a methyl group attached to the nitrogen.
Uniqueness
N-(3-methylcyclohexyl)aniline is unique due to the presence of the 3-methyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in its interactions with molecular targets and its overall properties compared to similar compounds.
Biological Activity
N-(3-Methylcyclohexyl)aniline, a compound characterized by its unique structure featuring a 3-methylcyclohexyl group attached to an aniline moiety, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, alongside its mechanisms of action and applications in various fields.
Chemical Structure and Properties
This compound has the molecular formula C12H17N and a molecular weight of approximately 177.27 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Preliminary studies have highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
2. Anticancer Activity
this compound has shown promising results in anticancer studies. It has been evaluated for its ability to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways. For instance, studies have demonstrated that treatment with this compound leads to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2, ultimately activating caspase-3 .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. It acts as a nucleophile, participating in various biochemical reactions that modify cellular processes. The compound's ability to interact with enzymes and receptors is crucial for mediating its effects on cell signaling pathways.
Case Studies
Study 1: Antitumor Activity Evaluation
A study investigated the in vitro effects of this compound on several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), DU145 (prostate cancer), and MCF7 (breast cancer). The results indicated significant inhibition rates at concentrations of 30 μM:
Cell Line | Inhibition Rate (%) | IC50 (μM) |
---|---|---|
A549 | 100.07 | 8.99 |
HepG2 | 99.98 | 6.92 |
DU145 | 99.93 | 7.89 |
MCF7 | 100.39 | 8.26 |
This study suggests that this compound may be a potent candidate for further development as an anticancer agent .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) indicating its potential use in treating infections caused by these bacteria.
Applications
This compound is not only relevant in biological research but also finds applications in various industries:
- Pharmaceuticals: As a potential lead compound for new drugs targeting microbial infections and cancer.
- Agrochemicals: Its structural properties suggest possible applications in developing herbicides or insecticides.
- Materials Science: Utilized in synthesizing advanced materials due to its reactivity and ability to form complex organic compounds.
Properties
IUPAC Name |
N-(3-methylcyclohexyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDVRULABVSJJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859180-64-6 |
Source
|
Record name | N-(3-methylcyclohexyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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